(2-Chloroethyl)dimethylsulfanium iodide

Antineoplastic Agents Cytotoxicity Leukemia

Medicinal chemistry requires precise alkylating agents; substitution with chloride or bromide analogs alters reaction outcomes. This quaternary sulfonium salt features a pre-formed electrophilic center and iodide counterion, validated for HCV carbocyclic nucleoside spirocyclopropanation (yielding active cytosine analogue, IC50 14.4 µM). - Key application: Spiroannelation of ketones to spiro[2.n]alkane systems (1,3-dipole equivalent) - Toxicology model: Stable surrogate for sulfur mustard detoxification studies - Cytotoxicity benchmark: IC50 ≈15 µM against human leukemia cells

Molecular Formula C4H10ClIS
Molecular Weight 252.54
CAS No. 25059-70-5
Cat. No. B2657186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)dimethylsulfanium iodide
CAS25059-70-5
Molecular FormulaC4H10ClIS
Molecular Weight252.54
Structural Identifiers
SMILESC[S+](C)CCCl.[I-]
InChIInChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyJOCCCKOFQRTOIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroethyl)dimethylsulfanium iodide: Baseline Profile & Procurement


(2-Chloroethyl)dimethylsulfanium iodide is a quaternary sulfonium salt with the molecular formula C₄H₁₀ClIS [1]. Characterized by a positively charged sulfur atom bonded to two methyl groups and a 2-chloroethyl moiety, this organosulfur compound functions primarily as an electrophilic alkylating agent [2]. The presence of the iodide counterion distinguishes it from related halide salts (e.g., chloride, bromide) and influences its physicochemical properties such as solubility and reactivity in specific synthetic applications . It is typically available as a white to yellow solid and is utilized in laboratory-scale research for the synthesis of nucleoside analogues and other complex molecules [1] [3].

Electrophilic alkylating agent for nucleoside analogue synthesis
Pre-formed sulfonium salt with iodide counterion; distinct reactivity from chloride/bromide analogs
Enables spirocyclopropanation of enones, providing access to spirocyclic scaffolds

Why Substitution Fails for (2-Chloroethyl)dimethylsulfanium iodide


Direct substitution of (2-Chloroethyl)dimethylsulfanium iodide with other sulfonium salts or alkylating agents without careful validation is not recommended. While structurally related compounds like dimethylsulfonium methylide [1] or other 2-chloroethyl sulfides [2] share broad mechanistic features, their distinct counterions and substituents lead to quantifiable differences in reaction yields, chemoselectivity, and biological activity. The specific halide ion (iodide) and the pre-formed sulfonium center in this compound provide a unique electrophilic reactivity profile that is not directly replicated by in situ generated ylides or chloride/bromide analogs . Furthermore, its demonstrated, albeit variable, biological activity against viral targets is not a general property of all alkylating agents, underscoring the need for specific, evidence-based selection [3] [4].

Counterion effect
Iodide vs. chloride/bromide salts may shift solubility and alkylation kinetics; direct substitution without verification risks altered reaction outcomes.
Pre-formed vs. in situ ylide
Pre-formed sulfonium salt provides a defined electrophilic center; in situ generated ylides (e.g., dimethylsulfonium methylide) may differ in chemoselectivity and yield.
Biological activity transfer
Reported antiviral or cytotoxicity profiles are not a general property of all alkylating agents; structural analogs may exhibit divergent biological responses.

Quantitative Evidence for (2-Chloroethyl)dimethylsulfanium iodide Selection


Cytotoxicity in Human Leukemia Cells

In a study evaluating its effectiveness against human leukemia cells, (2-chloroethyl)dimethylsulfanium iodide demonstrated potent cytotoxicity with an IC50 value of approximately 15 µM . This level of activity is reported to be higher than that of structurally simpler 2-chloroethyl sulfonates tested against similar cell lines, where higher concentrations were required to achieve comparable growth inhibition [1].

Cytotoxicity (IC50)
Data to verify
Target: ~15 µM (leukemia cells) vs. comparator: 2-chloroethyl methanesulfonate requires higher concentrations in separate L1210 assays.
Supports cytotoxicity endpoint review; not predictive of therapeutic efficacy.
Cross-study comparison, same-cell-line data not available.
Antineoplastic Agents Cytotoxicity Leukemia

HCV Polymerase Inhibitor Construction

The compound serves as a critical reagent for the spirocyclopropanation of enone intermediates in the synthesis of novel carbocyclic nucleoside analogues [1]. The resulting cytosine nucleoside analogue (compound 19) was assayed and showed moderate anti-HCV activity with an IC50 of 14.4 µM in a subgenomic replicon Huh7 cell line [1]. This contrasts with similar spirocyclopropanoid nucleoside analogues synthesized using the same reagent for anti-HIV evaluation, which showed no activity up to 100 µM [2], highlighting the chemotype's selective utility.

Anti-HCV Activity
Head-to-head
Target analogue (cytosine nucleoside) IC50 14.4 µM (HCV replicon); comparator spirocyclopropanoid phosphonic acid analogues showed no anti-HIV activity up to 100 µM.
Supports chemotype selectivity review for antiviral research; not a clinical potency claim.
Different assay systems (HCV vs. HIV).
Antiviral Agents Hepatitis C Virus Nucleoside Synthesis

Spiroannelation of Ketones

(2-Chloroethyl)dimethylsulfanium iodide has been established as a convenient reagent for the spiroannelation of ketones, a transformation that forms a spirocyclic cyclopropane ring [1]. While this publication does not provide direct comparative yields against other ylide reagents (e.g., dimethylsulfoxonium methylide) [2], it highlights the compound's unique ability to install a 2-chloroethyl group, which then undergoes intramolecular alkylation to form the spirocycle. This is a distinct reactivity from simple methylene transfer agents that add only a CH2 unit.

Spiroannelation Function
Class-level
Installs a 3-carbon spiro unit via intramolecular alkylation; simple methylene ylides transfer only CH2.
Reagent class distinction enables spirocyclopropane construction not accessible via methylene-transfer reagents.
Mechanistic inference; comparative yields not reported.
Synthetic Methodology Cyclopropanation Spiro Compounds

Detoxification Pathway via Methylation

The structural analog 2-chloroethyl ethyl sulfide, a mustard gas simulant, is detoxified in vivo by thioether methyltransferase to form a methyl sulfonium derivative [2]. This conversion blocks the formation of the reactive episulfonium ion, the ultimate alkylating species responsible for toxicity [2]. While the target compound (2-chloroethyl)dimethylsulfanium iodide is already a methyl sulfonium salt, it serves as a stable, pre-formed model of this detoxification product, providing a valuable tool for studying the downstream metabolism and excretion of this class of compounds without the confounding effects of the highly reactive episulfonium intermediate.

Detoxification Probe
Class-level
Stable pre-formed methyl sulfonium model; comparator 2-chloroethyl ethyl sulfide requires enzymatic methylation in vivo.
Bypasses reactive episulfonium intermediate, enabling controlled metabolic fate studies.
Structural inference; target compound stability supports probe use.
Xenobiotic Metabolism Detoxification Mustard Analogs

Validated Application Scenarios for (2-Chloroethyl)dimethylsulfanium iodide


Synthesis of HCV NS5B Polymerase Inhibitor Leads

This reagent is specifically recommended for medicinal chemistry groups engaged in the synthesis of carbocyclic nucleoside analogues targeting the Hepatitis C Virus (HCV). As demonstrated, it enables the key spirocyclopropanation step required to construct the core scaffold of active compounds, such as the cytosine nucleoside analogue that exhibited an IC50 of 14.4 µM against HCV in a replicon assay [1]. This application is supported by direct evidence of successful product synthesis and quantified antiviral activity, making it a rational choice for hit-to-lead optimization campaigns in this therapeutic area.

Construction of Spirocyclic Cyclopropane Scaffolds

For synthetic organic chemists, (2-chloroethyl)dimethylsulfanium iodide is a valuable reagent for the spiroannelation of ketones to form spiro[2.n]alkane systems [2]. This application is rooted in its unique ability to act as a 1,3-dipole equivalent, a function not shared by common methylene-transfer ylides [3]. Procurement is justified for projects requiring efficient access to this specific, high-value spirocyclic motif, which is prevalent in natural products and pharmaceuticals.

Sulfur Mustard Detoxification Probe

Research groups investigating the metabolism and detoxification of sulfur mustard agents and their simulants can utilize this compound as a stable, pre-formed methyl sulfonium salt [4]. It serves as a model of the primary detoxification product formed by thioether methyltransferase, allowing researchers to study downstream metabolic pathways and excretion profiles without the complexity and hazard of the highly reactive episulfonium ion intermediates [4]. This provides a safer and more controlled experimental system for this critical area of toxicology and chemical defense research.

Cytotoxicity Evaluation in Leukemic Cell Lines

Cancer research laboratories focused on alkylating agent mechanisms and structure-activity relationships may find this compound useful for in vitro screening. Based on reported data, it exhibits potent cytotoxicity against human leukemia cells with an IC50 of approximately 15 µM . This quantitative benchmark allows for its use as a reference compound or a starting point for synthesizing and evaluating novel antineoplastic agents within the sulfonium salt class.

Application
Selection Property
Validation Focus
Anti-HCV nucleoside analogue synthesis
Spirocyclopropanation reagent for carbocyclic scaffolds
Replicon activity & selectivity review
Spirocyclic scaffold construction
1,3-Dipole equivalent for ketone spiroannelation
Reaction efficiency & scope validation
Mustard analog detoxification studies
Stable pre-formed methyl sulfonium probe
Metabolic pathway and excretion profiling
Leukemia cell line cytotoxicity screening
Electrophilic alkylating agent scaffold
Cytotoxicity endpoint & SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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